Pachymic acid

Übersicht

Beschreibung

Pachymisäure ist eine natürlich vorkommende Triterpenoidverbindung vom Lanostan-Typ, die hauptsächlich aus dem Sklerotium des parasitären Pilzes Wolfiporia extensa (Synonym Wolfiporia cocos) gewonnen wird. Diese Verbindung ist ein bedeutender bioaktiver Bestandteil der traditionellen chinesischen Medizin und bekannt für ihre vielfältigen pharmakologischen Eigenschaften, darunter Antitumor-, Anti-Entzündungs- und antivirale Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Pachymisäure kann durch verschiedene chemische Reaktionen mit Lanostan-Derivaten synthetisiert werden. Die Synthese umfasst typischerweise mehrere Schritte, darunter Oxidations-, Reduktions- und Veresterungsreaktionen. Spezielle Reagenzien und Katalysatoren werden verwendet, um diese Reaktionen zu ermöglichen und sicherzustellen, dass die gewünschten Strukturmodifikationen erreicht werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pachymisäure basiert hauptsächlich auf der Extraktion aus dem Sklerotium von Wolfiporia cocos. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Sklerotiums, gefolgt von der Lösungsmittelextraktion mit organischen Lösungsmitteln wie Ethanol oder Methanol. Der Rohextrakt wird dann mittels chromatographischer Techniken gereinigt, um Pachymisäure zu isolieren .

Wissenschaftliche Forschungsanwendungen

Chemistry: Pachymic acid and its derivatives are used as reference compounds in analytical chemistry for the development of new analytical methods.

Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: this compound has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antiviral agent. It is being investigated for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders.

Industry: This compound is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties

Wirkmechanismus

Target of Action

Pachymic acid (PA) is a lanostane-type triterpenoid primarily derived from the wood-rotting fungus Poria cocos . The primary targets of PA include the Mpro protease of COVID-19 and various cancer cells . Mpro is a key target in the design of potential inhibitors for COVID-19 . PA’s anti-tumor properties are due to its cytotoxic effects on tumors, making them less viable and proliferate less .

Mode of Action

PA interacts with its targets primarily through inhibition. It is known to inhibit the Epstein–Barr virus and the snake venom phospholipase A2 . It also inhibits the Mpro protease of COVID-19 . Molecular docking techniques and molecular dynamics simulations have demonstrated that PA could bind stably to the active site of Mpro with high levels of binding activity .

Biochemical Pathways

PA affects several biochemical pathways. For instance, it has been found to regulate the AKT and AMPK pathways in HSC-2 cells . These pathways play crucial roles in cell proliferation, growth, and survival. By regulating these pathways, PA can exert its anti-cancer effects.

Pharmacokinetics

It is known that pa is a naturally occurring steroid that can be extracted from the parasitic fungusWolfiporia extensa . It is thought to be the principal bioactive component of the dried sclerotium of the fungus, which is used as a traditional Chinese medicine .

Result of Action

PA exhibits various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . Its anti-tumor properties are due to the cytotoxic effects it has on the tumors, making them less viable and proliferate less . It also exhibits certain inhibitory effects on the Mpro protease .

Action Environment

The action, efficacy, and stability of PA can be influenced by various environmental factors. It’s worth noting that the source of PA, Poria cocos, is a saprophytic fungus that grows in diverse species of Pinus , suggesting that the production and potency of PA may be influenced by the growth conditions of the fungus.

Biochemische Analyse

Biochemical Properties

Pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . It is known to inhibit the Epstein–Barr virus and to inhibit the snake venom phospholipase A2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to have cytotoxic effects on tumor cells, making them less viable and proliferate less . It also has anti-inflammatory properties, which can be beneficial in reducing inflammation in cells .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may inhibit ferroptosis in the kidneys through direct or indirect activation of NRF2, and upregulation of the expression of the downstream ferroptosis related proteins, GPX4, SLC7A11 and HO-1 .

Temporal Effects in Laboratory Settings

It is known that this compound is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that this compound significantly improved lung damage and pathological manifestations in mice administered bleomycin .

Metabolic Pathways

It is known that this compound has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

Transport and Distribution

It is known that this compound is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Subcellular Localization

It is known that this compound has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pachymic acid can be synthesized through various chemical reactions involving lanostane derivatives. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired structural modifications are achieved .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from the sclerotium of Wolfiporia cocos. The extraction process involves drying and pulverizing the sclerotium, followed by solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pachymisäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pachymisäure kann oxidiert werden, um verschiedene Derivate mit veränderten biologischen Aktivitäten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Pachymisäure verändern, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den chemischen Reaktionen von Pachymisäure verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von Pachymisäure gebildet werden, umfassen verschiedene Derivate mit verbesserten pharmakologischen Eigenschaften. Diese Derivate werden oft auf ihre potenzielle Verwendung in medizinischen Anwendungen, wie z. B. Krebs- und Entzündungshemmern, untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Pachymisäure und ihre Derivate werden als Referenzverbindungen in der analytischen Chemie für die Entwicklung neuer analytischer Methoden verwendet.

Biologie: In der biologischen Forschung wird Pachymisäure verwendet, um ihre Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation, zu untersuchen.

Medizin: Pachymisäure hat in präklinischen Studien vielversprechende Ergebnisse als Krebs-, Entzündungs- und antivirales Mittel gezeigt. Es wird auf seine potenzielle Verwendung bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Virusinfektionen und entzündliche Erkrankungen.

Industrie: Pachymisäure wird aufgrund ihrer bioaktiven Eigenschaften bei der Entwicklung neuer Pharmazeutika und Nahrungsergänzungsmittel eingesetzt

Wirkmechanismus

Pachymisäure übt ihre Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass es das Epstein-Barr-Virus und die Phospholipase A2 aus Schlangenvenomen hemmt. Die Antitumoreigenschaften von Pachymisäure werden auf ihre zytotoxischen Wirkungen auf Tumorzellen zurückgeführt, die zu einer verringerten Lebensfähigkeit und Proliferation führen. Die Verbindung moduliert auch mehrere Signalwege, darunter die PI3K/Akt- und AMPK-Signalwege, die eine entscheidende Rolle beim Zellüberleben, der Apoptose und der Autophagie spielen .

Vergleich Mit ähnlichen Verbindungen

Pachymisäure ist einzigartig unter den Triterpenoiden vom Lanostan-Typ aufgrund ihrer spezifischen Strukturmerkmale und bioaktiven Eigenschaften. Ähnliche Verbindungen umfassen:

Tumulosinsäure: Ein weiteres Triterpenoid vom Lanostan-Typ, das in Wolfiporia cocos vorkommt und für seine Antikrebsaktivität bekannt ist.

Ganoderinsäure: Ein Triterpenoid aus Ganoderma lucidum mit ähnlichen Antitumor- und Anti-Entzündungs-Eigenschaften.

Betulinsäure: Ein Triterpenoid aus Birkenarten mit bemerkenswerten Antikrebs- und antiviralen Aktivitäten.

Pachymisäure sticht durch ihr breites Spektrum an biologischen Aktivitäten und ihr Potenzial für therapeutische Anwendungen hervor .

Eigenschaften

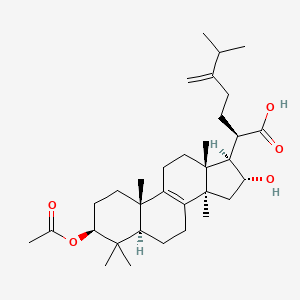

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?

A1: Research suggests that this compound induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, this compound activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []

Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in this compound's anti-tumor activity in lung adenocarcinoma?

A2: Studies have shown that this compound targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []

Q3: How does this compound contribute to the repair of intestinal mucosal injury?

A3: this compound demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []

Q4: Can this compound be used to treat pulmonary fibrosis?

A4: Research suggests potential. This compound was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, this compound treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []

Q5: What is the role of the Nrf2/HO-1 signaling pathway in this compound's protective effects against oxidative stress?

A5: this compound has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []

Q6: Does this compound exhibit anti-inflammatory effects in pneumonia?

A6: Evidence suggests that this compound can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []

Q7: How does this compound interact with the main protease of COVID-19 (Mpro)?

A7: Molecular docking studies have shown that this compound can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]

Q9: What spectroscopic techniques are commonly used to characterize this compound?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of this compound. [, , , , ]

Q10: Which analytical techniques are used to determine the content of this compound in Poria cocos?

A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying this compound in Poria cocos samples. [, , , , , , , , , , , ]

Q11: What are the challenges associated with analyzing this compound?

A11: Analysis of this compound can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]

Q12: How is the quality of Poria cocos assured, considering its variable this compound content?

A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of this compound and other bioactive constituents. [, , , , , , ]

Q13: What is known about the pharmacokinetics of this compound?

A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is needed to fully understand its pharmacokinetic profile. [, ]

Q14: Does this compound interact with drug-metabolizing enzymes?

A14: In vitro studies have shown that this compound can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []

Q15: What is known about the safety profile of this compound?

A15: While this compound is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.